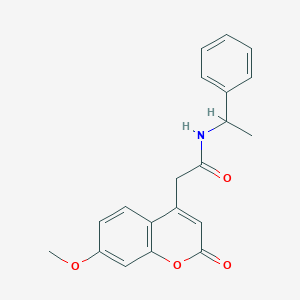
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide" is a compound of interest within the realm of organic chemistry due to its structural and functional properties that make it a candidate for various applications, though not explicitly in pharmaceuticals as per the restrictions of this analysis.
Synthesis Analysis
The synthesis of related coumarin derivatives often involves multicomponent reactions, such as the condensation of hydroxy-chromenones with various aldehydes or acids. For instance, a method for synthesizing similar compounds involves the interaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid, showcasing the utility of multicomponent reactions in constructing complex molecular frameworks (Lichitsky et al., 2021).
Molecular Structure Analysis
Structural elucidation of similar compounds is typically achieved using NMR spectroscopy and mass spectrometry, providing insight into the arrangement of atoms and the molecular conformation. The crystal structure of analogous compounds reveals interactions such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the molecular architecture and reactivity (Camerman et al., 2005).
Chemical Reactions and Properties
Coumarin derivatives like the one can participate in various chemical reactions, including cyclo-condensations and reactions with ethyl bromoacetate, leading to the formation of different functional groups and skeletal structures. These reactions highlight the compound's versatility and potential for derivatization (Čačić et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of coumarin derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the compound's polarity and hence its solubility in various solvents, which is essential for its applications in chemical synthesis and analysis.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are dictated by the electronic configuration of the coumarin core and the substituents attached to it. The acetamide moiety, for example, can engage in hydrogen bonding and nucleophilic addition reactions, which can be leveraged in further chemical modifications and synthesis strategies (Behrami & Dobroshi, 2019).
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide, exhibit significant antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal effects against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesized compounds were evaluated for their antibacterial potency in comparison to standard antibiotics like streptomycin and cefalexine, highlighting their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activity
Coumarin derivatives, including those structurally related to 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide, have been synthesized and evaluated for their antioxidant activity. The study revealed that these compounds exhibit notable antioxidant properties, which were assessed through various assays. The antioxidant activity of these compounds was compared with that of ascorbic acid, indicating their potential utility in pharmaceutical and nutraceutical applications due to their ability to scavenge free radicals and protect against oxidative stress (Kadhum et al., 2011).
Antiestrogenic Activity
Further research into specific 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides has revealed their potential as antiestrogenic agents. This class of compounds, which includes 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide, was synthesized and evaluated for cytotoxic effects against breast cancer cell lines. One compound in particular demonstrated significant antiestrogenic activity, suggesting a promising avenue for the development of novel treatments targeting estrogen receptor-positive breast cancers. This study underscores the diverse therapeutic potential of coumarin derivatives in oncology (Almutairi et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties or reduce its hazards.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(14-6-4-3-5-7-14)21-19(22)10-15-11-20(23)25-18-12-16(24-2)8-9-17(15)18/h3-9,11-13H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNVKOWMKQDQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
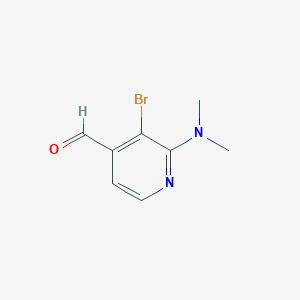
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)
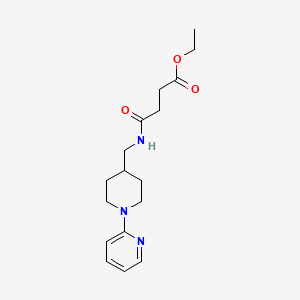
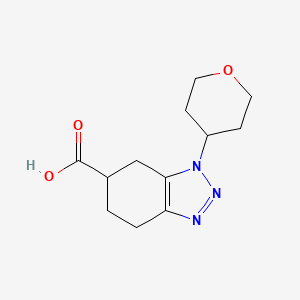
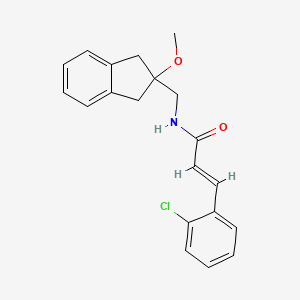
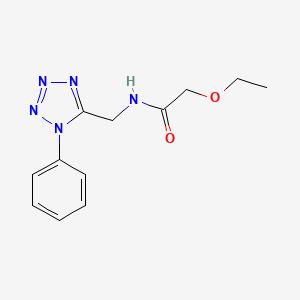
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
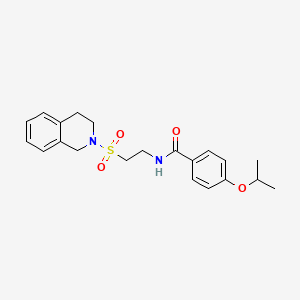
![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)
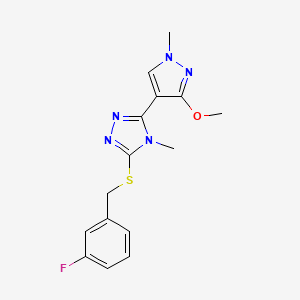
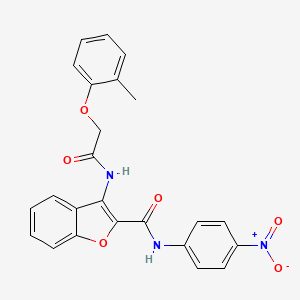
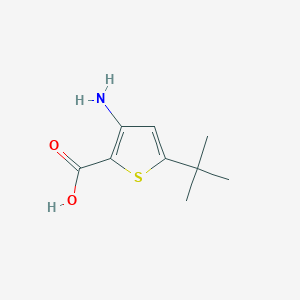
![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)